Chloro(diethylamino)dimethylsilane Chloro(diethylamino)dimethylsilane
Brand Name: Vulcanchem
CAS No.: 6026-02-4
VCID: VC3793860
InChI: InChI=1S/C6H16ClNSi/c1-5-8(6-2)9(3,4)7/h5-6H2,1-4H3
SMILES: CCN(CC)[Si](C)(C)Cl
Molecular Formula: C6H16ClNSi
Molecular Weight: 165.73 g/mol

Chloro(diethylamino)dimethylsilane

CAS No.: 6026-02-4

Cat. No.: VC3793860

Molecular Formula: C6H16ClNSi

Molecular Weight: 165.73 g/mol

* For research use only. Not for human or veterinary use.

Chloro(diethylamino)dimethylsilane - 6026-02-4

Specification

CAS No. 6026-02-4
Molecular Formula C6H16ClNSi
Molecular Weight 165.73 g/mol
IUPAC Name N-[chloro(dimethyl)silyl]-N-ethylethanamine
Standard InChI InChI=1S/C6H16ClNSi/c1-5-8(6-2)9(3,4)7/h5-6H2,1-4H3
Standard InChI Key ZIROUBWXASUXCS-UHFFFAOYSA-N
SMILES CCN(CC)[Si](C)(C)Cl
Canonical SMILES CCN(CC)[Si](C)(C)Cl

Introduction

Structural and Molecular Characteristics

Chloro(diethylamino)dimethylsilane belongs to the class of aminochlorosilanes, which combine silicon-centered reactivity with amine functionalization. The IUPAC name, N-[chloro(dimethyl)silyl]-N-ethylethanamine, reflects its tetrahedral silicon center bonded to two methyl groups (CH3\text{CH}_3), one chlorine atom (Cl\text{Cl}), and a diethylamino group (N(C2H5)2\text{N}(\text{C}_2\text{H}_5)_2) . Key structural parameters include:

PropertyValueSource
Molecular Weight165.74 g/mol
Boiling Point~136.6°C (predicted)
Density0.83 g/cm³ at 25°C
Storage ConditionsRoom temperature, inert gas

The compound’s reactivity is governed by the electrophilic silicon center and the nucleophilic diethylamino group, making it a precursor for transsilylation and cross-coupling reactions .

Synthesis and Industrial Production

Transsilylation Reactions

A prominent synthesis route involves transsilylation between substituted (amino)dimethylhydrosilanes (R2NSiMe2H\text{R}_2\text{NSiMe}_2\text{H}) and dimethyldichlorosilane (Me2SiCl2\text{Me}_2\text{SiCl}_2) . This method, conducted at 70°C under reflux, yields chloro(diethylamino)dimethylsilane alongside recoverable intermediates (R2NSiMe2Cl\text{R}_2\text{NSiMe}_2\text{Cl}), which can be reduced back to hydrosilanes for reuse . For example, reaction of (diethylamino)methylphenylsilane with Me2SiCl2\text{Me}_2\text{SiCl}_2 produces HMePhSiCl\text{HMePhSiCl} and Et2NSiMe2Cl\text{Et}_2\text{NSiMe}_2\text{Cl}, confirming a transsilylation mechanism over disproportionation .

Catalytic Cleavage of Disilanes

Patent literature describes the cleavage of chloro-methyl-disilanes (e.g., Cl2MeSi-SiMeCl2\text{Cl}_2\text{MeSi-SiMeCl}_2) using catalysts such as hexamethylphosphoric triamide (HMPT) or alkylureas . At 90–160°C, these reactions yield trichloromethylsilane (Cl3MeSi\text{Cl}_3\text{MeSi}), dichloromethylsilane (Cl2MeSiH\text{Cl}_2\text{MeSiH}), and dichlorodimethylsilane (Cl2Me2Si\text{Cl}_2\text{Me}_2\text{Si}) with minimal byproducts . This method is noted for high catalyst stability and cost efficiency .

Functionalization of Alkynylsilanes

Chloro(diethylamino)dimethylsilane is also synthesized via functionalization of alkynyldimethylmonosilanes. For instance, reacting PhC≡CSiMe2Cl\text{PhC≡CSiMe}_2\text{Cl} with diethylamine produces the target compound alongside trimethylsilyl derivatives . Such routes are valued for modularity in producing tailored silanes for coordination chemistry .

Physicochemical Properties

Thermal Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 150°C. Its chlorine atom undergoes nucleophilic substitution with alcohols, amines, and water, while the diethylamino group participates in ligand-exchange reactions . Hydrolysis in aqueous media generates hydrochloric acid and silanols, necessitating anhydrous handling .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra show resonances for methyl groups (δ\delta 0.3–0.5 ppm), diethylamino protons (δ\delta 1.0–1.2 ppm for CH3\text{CH}_3, δ\delta 2.5–3.0 ppm for NCH2\text{NCH}_2) .

  • IR: Stretching vibrations at 1250 cm1^{-1} (Si–C), 750 cm1^{-1} (Si–Cl), and 2800 cm1^{-1} (C–H) .

Industrial and Laboratory Applications

Silylation Reagent in Gas Chromatography

Chloro(diethylamino)dimethylsilane derivatives are used to modify stationary phases in gas chromatography-electron capture detection (GC-ECD). For example, pretreatment with this compound enhances the sensitivity of halogenated analytes by forming volatile silyl ethers .

Precursor for Silicone Polymers

The compound serves as a crosslinking agent in polydimethylsiloxane (PDMS) synthesis. Reaction with diols or water generates Si–O–Si linkages, critical for elastomer properties .

Coordination Chemistry

In organometallic synthesis, the diethylamino group acts as a ligand for transition metals. Complexes with molybdenum and cobalt have been crystallographically characterized, demonstrating applications in catalysis .

Future Perspectives

Advances in catalytic transsilylation and green chemistry may enhance the sustainability of chloro(diethylamino)dimethylsilane production. Potential applications in photoresist materials and biomedical coatings warrant further exploration .

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